molecular formula C11H21NO3 B1517661 tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate CAS No. 1425253-99-1

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Cat. No.: B1517661
CAS No.: 1425253-99-1
M. Wt: 215.29 g/mol
InChI Key: IUKYKMHCKDLTJC-IUCAKERBSA-N
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Description

Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis of Factor Xa Inhibitors

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is used in the efficient and stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, crucial intermediates in the synthesis of Factor Xa inhibitors. The synthesis demonstrates control over stereochemistry, showcasing the compound's role in the precise chemical synthesis of biologically relevant molecules (Wang et al., 2017).

Sensory Material Development

In the development of sensory materials, derivatives of this compound, specifically benzothizole modified carbazole derivatives, have been utilized. These derivatives form organogels capable of emitting strong blue light and acting as fluorescent sensory materials to detect volatile acid vapors, demonstrating the compound's utility in sensory and signaling applications (Sun et al., 2015).

Insecticide Analogues Synthesis

The compound also finds application in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its versatility and importance in agricultural chemistry (Brackmann et al., 2005).

Building Blocks in Organic Synthesis

This compound derivatives, specifically tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been identified as the first class of N-(Boc) nitrone equivalents, illustrating their potential as versatile building blocks in organic synthesis (Guinchard et al., 2005).

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYKMHCKDLTJC-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a degassed suspension of tert-butyl(3-oxocyclohexyl)carbamate (4.0 g, 18.78 mmol) in dry THF 200 mL) was added a solution of methyllithium in THF (3M, 25.0 mL, 75 mmol) at −75° C. The resulting reaction mixture was stirred at −75° C. for 1 h. A solution of methyllithium in THF (3M, 25.0 mL, 75 mmol) was added at −75° C. and the mixture was stirred for 1 h. Aqueous ammonia chloride solution was added dropwise to quench the reaction. The resulting reaction mixture was continued to stir at room temperature for 2 h. The reaction mixture was extracted with ethyl acetate (150 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford the crude product (4.0 g, crude), which was used directly in the next step without purification. MS (ESI) m/z 230.1 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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